molecular formula C10H16N4 B12821321 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine

6-methyl-N-(piperidin-4-yl)pyridazin-3-amine

Cat. No.: B12821321
M. Wt: 192.26 g/mol
InChI Key: GJSBNZHMZSLPFT-UHFFFAOYSA-N
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Description

6-methyl-N-(piperidin-4-yl)pyridazin-3-amine: is a heterocyclic compound that contains a pyridazine ring substituted with a methyl group and a piperidin-4-yl group. Pyridazine derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine typically involves the reaction of a pyridazine derivative with a piperidine derivative under specific conditions. One common method is the aza-Diels-Alder reaction, which involves the reaction of 1,2,3-triazines with 1-propynylamines to produce 6-aryl-pyridazin-3-amines . This reaction is highly regioselective and can be carried out under neutral conditions, making it suitable for the synthesis of various pyridazine derivatives.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may involve additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine or tetrahydropyridazine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidin-4-yl group can be replaced with other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of dihydropyridazine or tetrahydropyridazine derivatives.

    Substitution: Formation of various substituted pyridazine derivatives.

Scientific Research Applications

6-methyl-N-(piperidin-4-yl)pyridazin-3-amine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its pharmacological activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine involves its interaction with specific molecular targets and pathways. Pyridazine derivatives are known to inhibit enzymes such as phosphodiesterases (PDEs) and protein kinases, which play crucial roles in cellular signaling pathways . By inhibiting these enzymes, the compound can modulate various biological processes, including cell proliferation, inflammation, and apoptosis.

Comparison with Similar Compounds

Uniqueness: 6-methyl-N-(piperidin-4-yl)pyridazin-3-amine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. The presence of both the methyl group and the piperidin-4-yl group on the pyridazine ring enhances its biological activity and makes it a valuable compound for research and development .

Properties

Molecular Formula

C10H16N4

Molecular Weight

192.26 g/mol

IUPAC Name

6-methyl-N-piperidin-4-ylpyridazin-3-amine

InChI

InChI=1S/C10H16N4/c1-8-2-3-10(14-13-8)12-9-4-6-11-7-5-9/h2-3,9,11H,4-7H2,1H3,(H,12,14)

InChI Key

GJSBNZHMZSLPFT-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(C=C1)NC2CCNCC2

Origin of Product

United States

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